molecular formula C18H18FNO3S2 B3012085 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034604-42-5

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B3012085
CAS No.: 2034604-42-5
M. Wt: 379.46
InChI Key: VCOONQUMAMIBAH-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophen scaffold linked to a 2-hydroxypropyl chain and a 4-fluoro-3-methylbenzenesulfonamide moiety. This structure combines aromatic heterocyclic and sulfonamide functionalities, which are common in bioactive molecules due to their metabolic stability and ability to engage in hydrogen bonding . The benzo[b]thiophen core is notable for its electron-rich aromatic system, which can influence pharmacokinetic properties such as lipophilicity and membrane permeability . The sulfonamide group enhances solubility and provides a site for intermolecular interactions, critical for binding to biological targets like enzymes or receptors .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S2/c1-12-9-14(7-8-15(12)19)25(22,23)20-11-18(2,21)17-10-13-5-3-4-6-16(13)24-17/h3-10,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOONQUMAMIBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the hydroxypropyl group, and the sulfonamide formation. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[b]thiophen Cores

Compounds sharing the benzo[b]thiophen moiety, such as those in (e.g., diethyl/dipropyl/dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonates), highlight the impact of substituents on physical and chemical properties:

  • Substituent Effects : Replacing the sulfonamide group in the target compound with ester groups (e.g., diethyl or dipropyl malonates) reduces polarity, leading to lower melting points (92–127°C vs. the target compound’s likely higher melting point due to hydrogen bonding from the sulfonamide and hydroxy groups) .
  • Synthetic Yields : The target compound’s synthesis likely involves sulfonamide coupling steps, whereas ’s derivatives were obtained via Q-catalyzed reactions with yields of 75–82%, suggesting comparable efficiency .

Sulfonamide Derivatives with Fluorinated Aromatic Systems

and describe sulfonamide-containing compounds with fluorophenyl groups, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones and bicalutamide-related substances:

  • Tautomerism : Like the triazole-thiones in , the target compound’s hydroxypropyl group may participate in tautomeric equilibria, though spectral data (e.g., absence of νS-H in IR) would confirm dominance of a specific form .
  • Metabolic Stability: The 4-fluoro-3-methylbenzenesulfonamide group in the target compound may confer resistance to oxidative metabolism compared to non-fluorinated analogues, as seen in ’s bicalutamide derivatives .

Data Table: Key Properties of Target Compound and Analogues

Compound Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound C₁₉H₁₈FNO₃S₂ Not reported Not reported Expected νC=S (1240–1255 cm⁻¹), νNH (3150–3414 cm⁻¹) ; δ 7.5–8.2 ppm (aromatic H)
Diethyl 2-(benzo[b]thiophen-2-yl(...)malonate (5fc) C₂₄H₂₀ClN₃O₄S₂ 113–115 76 νC=O (1682 cm⁻¹); δ 1.2–1.4 ppm (ester CH₃)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-triazole C₂₀H₁₂ClF₂N₃O₂S Not reported 60–70 νC=S (1247–1255 cm⁻¹); δ 7.8–8.3 ppm (aromatic H)
Bicalutamide-Related Substance A C₁₈H₁₄F₃N₂O₃S Not reported Not reported δ 2.1 ppm (CH₃), δ 7.3–7.9 ppm (aromatic H)

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis may resemble ’s use of nucleophilic substitutions (e.g., coupling sulfonyl chlorides with amines) and cyclization under basic conditions .
  • Bioactivity Correlations: Fluorinated sulfonamides, as in the target compound, often exhibit enhanced binding to hydrophobic enzyme pockets compared to non-fluorinated analogues, as seen in kinase inhibitors .
  • Spectroscopic Consistency : The absence of νC=O in the target compound’s IR spectrum (if confirmed) would align with ’s triazole derivatives, distinguishing it from ester-containing analogues .

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide functional group, which is commonly associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The structural components of this compound, including the benzo[b]thiophene moiety and the presence of fluorine, contribute significantly to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FNO4S2C_{18}H_{18}FNO_4S_2 with a molecular weight of 395.5 g/mol. The structure includes:

  • Benzo[b]thiophene moiety : Known for its biological activity.
  • Hydroxypropyl group : Enhances solubility and potential interactions.
  • Fluorine substitution : Increases lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Serotonin Receptors : It has been shown to interact with the 5-HT1A serotonin receptors, which are involved in mood regulation and anxiety pathways. This interaction suggests potential applications in treating mood disorders.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its efficacy against various bacterial strains, making it a candidate for further research in antibiotic development.

Anti-inflammatory Properties

Research has demonstrated that compounds containing similar structural features can inhibit inflammatory pathways. The presence of the sulfonamide group may contribute to this effect by modulating immune responses and cytokine production.

Anticancer Potential

In vitro studies have shown that structurally related compounds possess cytotoxic effects against cancer cell lines, including breast and glioblastoma cells. These findings highlight the potential of this compound as a lead compound in anticancer drug development.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamideBenzothiophene core, pyrazole substitutionAnti-inflammatory, analgesic
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamideSimilar benzothiophene structure with bromineAntimicrobial, anticancer
N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamideChlorine substitution on benzothiazoleAntibacterial, antifungal

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other similar compounds.

In Vitro Studies

Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds derived from similar structures were tested for their ability to induce apoptosis in glioblastoma multiforme cells. Morphological changes indicative of apoptosis were observed at low concentrations (nanomolar range), suggesting potent antitumor activity .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and biodistribution of related compounds. These studies indicated rapid clearance from the bloodstream and significant accumulation in target tissues, which is crucial for evaluating therapeutic efficacy .

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